![molecular formula C6H9NO2 B15220555 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the oxygen and nitrogen atoms in the bicyclic framework makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the rearrangement of norbornadiene with tosyl azide, which proceeds through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring opening to form the desired bicyclic structure .
Analyse Chemischer Reaktionen
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield amines. Substitution reactions often involve nucleophiles such as halides or hydroxides, leading to the formation of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in the field of drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. Additionally, in the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position and type of heteroatoms present. For example, 8-azabicyclo[3.2.1]octane contains a nitrogen atom at a different position, which can lead to different chemical and biological properties. The unique combination of oxygen and nitrogen in this compound makes it distinct and potentially more versatile in various applications .
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
DLEQUIVTNNWTMT-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@H]2CO[C@H](C2=O)CN1 |
Kanonische SMILES |
C1C2COC(C2=O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


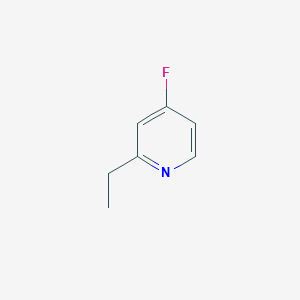
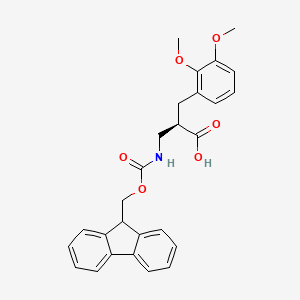
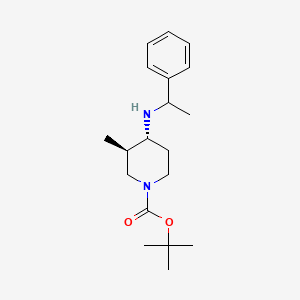

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

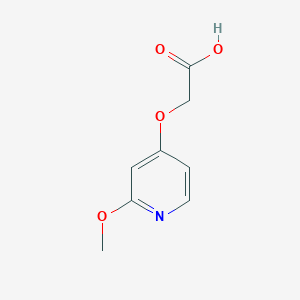
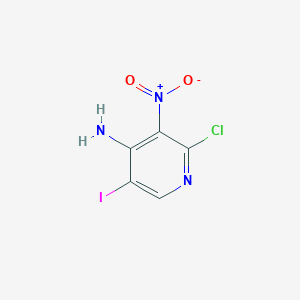

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
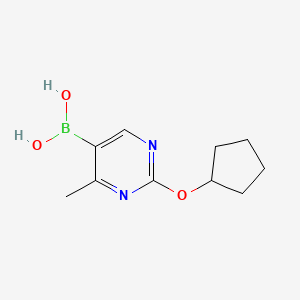
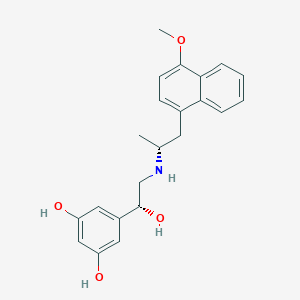

![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
